![molecular formula C10H7F3N2O2 B1405829 Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206983-53-0](/img/structure/B1405829.png)
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound . It’s a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including “this compound”, has been a subject of research. A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The crystal structure of a similar compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, has been studied .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been used in various chemical reactions. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Applications De Recherche Scientifique
Transition-Metal-Free, Visible-Light-Mediated Trifluoromethylation : A study by Zhou, Xu, and Zhang (2019) in "Tetrahedron Letters" presented a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process utilizes anthraquinone-2-carboxylic acid as a photo-organocatalyst and Langlois reagent as the trifluoromethylating reagent, leading to efficient and regioselective synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019).
Structural Analysis and Crystallography : Fun et al. (2011) in "Acta Crystallographica Section E" conducted a detailed study of the structural properties of a related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, providing insights into the planarity and molecular interactions in the crystal structure of such compounds (Fun et al., 2011).
Synthesis of Fluorocarbon Derivatives : Banks and Thomson (1984) in the "Journal of Fluorine Chemistry" explored the synthesis of fluorocarbon derivatives of nitrogen, including the preparation of 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile, demonstrating key reactions and potential applications in creating these compounds (Banks & Thomson, 1984).
Development of Room Temperature Ionic Liquids (RTILs) : Zhang, Martin, and Desmarteau (2003) in "Chemical Communications" described a methodology for direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a simple route to synthesize a variety of room temperature ionic liquids, which can have multiple industrial applications (Zhang, Martin, & Desmarteau, 2003).
Mécanisme D'action
- The primary targets of this compound are not explicitly mentioned in the literature. However, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- The mode of action likely involves interactions with cellular components. Imidazo[1,2-a]pyridines can participate in radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Unfortunately, specific biochemical pathways affected by this compound remain unclear. However, imidazo[1,2-a]pyridines have diverse applications due to their structural versatility .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
: Ma, C.-H., Chen, M., Feng, Z.-W., Zhang, Y., Wang, J., Jiang, Y.-Q., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9460–9470. Read more : Synthesis and cytotoxic activity evaluation of novel imidazopyridine derivatives. (2024). BMC Chemistry, 18(1), 1–11. Read more : Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(5), 804–818. Read more
Analyse Biochimique
Biochemical Properties
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The interaction between this compound and kinases can lead to the modulation of kinase activity, thereby influencing various cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular signaling pathways .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancerous cells, this compound can influence cell proliferation, apoptosis, and metastasis by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical pathways . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues . The localization and accumulation of this compound can have significant implications for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it influences mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPXQRDTONSFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


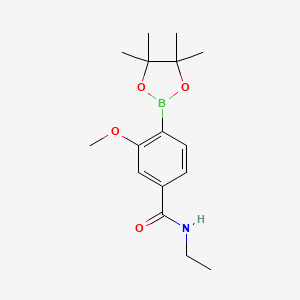
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)
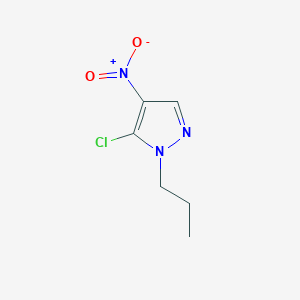
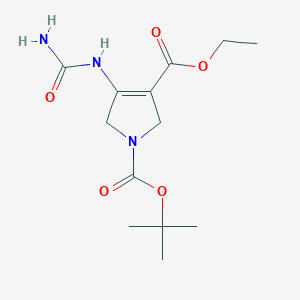

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
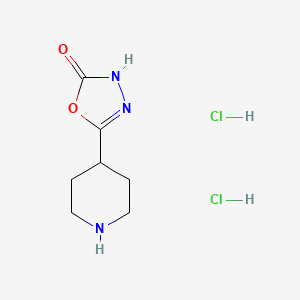
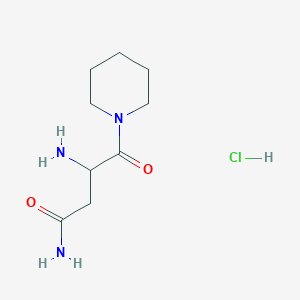

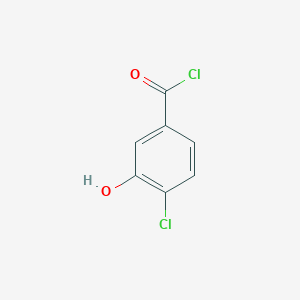

![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
